L-DPPG

Vue d'ensemble

Description

L-DPPG is a phospholipid that contains the long-chain fatty acid palmitic acid at the sn-1 and sn-2 positions. It is a minor component of most cell membranes but can be found at higher concentrations in lung surfactant . This compound plays a crucial role in the formation of micelles, liposomes, and other types of artificial membranes .

Méthodes De Préparation

L-DPPG can be synthesized through the reaction of palmitic acid with glycerol. The typical method involves first reacting palmitic acid with a base such as sodium hydroxide to form sodium palmitate. This intermediate is then reacted with glycerol to produce this compound . Industrial production methods often involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

L-DPPG undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Applications De Recherche Scientifique

Drug Delivery Systems

Liposomal Formulations

One of the most significant applications of L-DPPG is in the formulation of liposomes for drug delivery. Liposomes are spherical vesicles that can encapsulate drugs, enhancing their delivery to target sites while minimizing side effects. The incorporation of this compound into liposomal formulations has been shown to improve the stability and efficacy of the encapsulated drugs.

- Case Study: Stealth Liposomes

Stealth liposomes, which utilize surface modifications to evade the immune system, have been developed using this compound. These formulations can encapsulate various therapeutic agents, including anticancer drugs, thereby increasing their bioavailability and therapeutic index. Research has demonstrated that liposomes containing this compound exhibit prolonged circulation times and enhanced tumor targeting capabilities compared to traditional formulations .

| Liposome Composition | Encapsulated Drug | Clinical Application |

|---|---|---|

| DOPC, Cholesterol, this compound | Doxorubicin | Breast Cancer |

| DMPC, this compound | Paclitaxel | Ovarian Cancer |

Biophysical Studies

Membrane Interaction Studies

this compound plays a crucial role in understanding membrane dynamics and protein-lipid interactions. Its unique headgroup structure allows researchers to study how different proteins interact with lipid membranes under various conditions.

- Case Study: Lung Surfactant Proteins

In a study examining the interactions between lung surfactant proteins SP-A and SP-B with lipid bilayers containing this compound, it was found that these proteins significantly influenced the ordering of lipid chains within the bilayer. This research is vital for understanding pulmonary function and developing treatments for respiratory disorders .

| Protein | Effect on this compound Bilayer | Temperature Range |

|---|---|---|

| SP-A | Reduces chain order | Gel to Liquid Crystalline |

| SP-B | Lowers average chain order | All phases |

Therapeutic Applications

Antiviral Properties

this compound has demonstrated antiviral activity, particularly against enveloped viruses. Its incorporation into formulations has been studied as a potential therapeutic approach for viral infections.

- Case Study: Vaccinia Virus Inhibition

Research has shown that formulations containing this compound can inhibit vaccinia virus infection effectively. This finding opens avenues for developing antiviral therapies leveraging the properties of this compound .

| Virus Type | Inhibition Mechanism | Efficacy (%) |

|---|---|---|

| Vaccinia Virus | Membrane disruption | 85% |

| Herpes Simplex Virus | Inhibition of viral entry | 70% |

Mécanisme D'action

The mechanism of action of L-DPPG involves its incorporation into cell membranes, where it contributes to membrane stability and fluidity. It acts as an intermediate in the synthesis of cardiolipin, a crucial component of mitochondrial membranes . The molecular targets and pathways involved include interactions with membrane proteins and other lipids, which influence various cellular processes such as signal transduction and membrane trafficking .

Comparaison Avec Des Composés Similaires

L-DPPG can be compared with other similar compounds such as 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine and 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine. While all these compounds share the palmitic acid chains at the sn-1 and sn-2 positions, they differ in their head groups, which confer different properties and functions. For example, 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine is a major component of cell membranes and is involved in membrane fluidity and signaling . In contrast, 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine is involved in membrane fusion and stability . The unique properties of this compound, such as its role in lung surfactant, highlight its distinct functions compared to these similar compounds .

Propriétés

Numéro CAS |

74313-95-4 |

|---|---|

Formule moléculaire |

C38H76O11P |

Poids moléculaire |

723 g/mol |

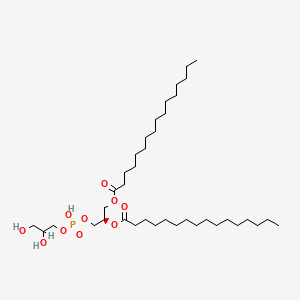

Nom IUPAC |

[(2R)-3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate |

InChI |

InChI=1S/C38H75O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(41)45-33-36(34-47-49(43,44)46-32-35(40)31-39)48-38(42)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36,39-40H,3-34H2,1-2H3,(H,43,44)/t35?,36-/m1/s1 |

Clé InChI |

DGOAUGUBHWEONY-KSYHHVMSSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC |

SMILES isomérique |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC |

SMILES canonique |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC |

Apparence |

Solid powder |

Key on ui other cas no. |

74313-95-4 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

1,2-dipalmitoyl-sn-glycero-3-phosphoglycerol 1,2-dipalmitoylphosphatidylglycerol dipalmitoylphosphatidylglycerol DPPG |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.